1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose
Brand Name: Vulcanchem
CAS No.: 144490-03-9
VCID: VC21068711
InChI: InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11-,12-,13-/m0/s1
SMILES: CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C13H18O9
Molecular Weight: 318.28 g/mol

1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose

CAS No.: 144490-03-9

Cat. No.: VC21068711

Molecular Formula: C13H18O9

Molecular Weight: 318.28 g/mol

* For research use only. Not for human or veterinary use.

1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose - 144490-03-9

Specification

CAS No. 144490-03-9
Molecular Formula C13H18O9
Molecular Weight 318.28 g/mol
IUPAC Name [(2S,3S,4S,5R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate
Standard InChI InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11-,12-,13-/m0/s1
Standard InChI Key IHNHAHWGVLXCCI-CYDGBPFRSA-N
Isomeric SMILES CC(=O)OC[C@H]1[C@@H]([C@@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C
SMILES CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator